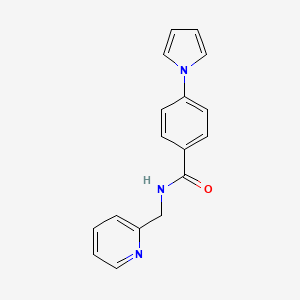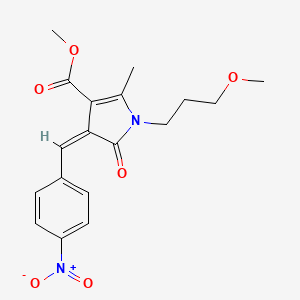
N-(2-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide involves multiple steps, including condensation reactions and cyclization processes. An example is the synthesis of related N-(pyridin-2-ylmethyl)benzamide derivatives, where specific conditions lead to high yields and demonstrate the importance of reaction conditions in the synthesis of complex benzamides (Dian, 2010).
Molecular Structure Analysis
The crystal structure and molecular analysis of N-(pyridin-2-ylmethyl)benzamide derivatives provide insights into their spatial arrangement and interactions. For instance, the crystal structure analysis shows different orientations of the pyridine and benzene rings, highlighting the molecular diversity within this class of compounds (Artheswari, Maheshwaran, & Gautham, 2019).
Chemical Reactions and Properties
N-(2-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide and its analogs undergo various chemical reactions, including palladium-mediated C(sp3)-H bond activation. This process facilitates the production of N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides, showcasing the compound's versatility in chemical transformations (Chen et al., 2023).
Physical Properties Analysis
The physical properties of benzamide derivatives, including N-(2-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide, are crucial for understanding their behavior in different environments. Although specific data on this compound is scarce, related studies on benzamide derivatives highlight the significance of crystalline forms, solubility, and thermal behavior, which are essential for their practical applications (Yanagi et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(19-13-15-5-1-2-10-18-15)14-6-8-16(9-7-14)20-11-3-4-12-20/h1-12H,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLAJPANYYUWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide]](/img/structure/B5174472.png)
![N-(3-pyridinylmethyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5174487.png)

![3-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5174510.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5174514.png)
![4-(3,5-dichlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5174522.png)
![methyl N-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B5174526.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5174532.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B5174542.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclopentyl)propanamide](/img/structure/B5174548.png)
![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5174561.png)


![N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5174582.png)